

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Sophoraflavanones against MRSA

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
Cat. No.:	B15593419	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides detailed protocols for the antimicrobial susceptibility testing of Sophoraflavanones against Methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data and mechanistic insights presented are based on published studies of Sophoraflavanone G (SFG) and Sophoraflavanone B (SFB), as specific data for **Sophoraflavanone H** was not available at the time of writing. These protocols can be adapted for the investigation of **Sophoraflavanone H**.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to multiple antibiotics.[1] The exploration of novel antimicrobial agents is crucial, and phytochemicals such as flavonoids have shown promise. Sophoraflavanones, isolated from plants of the Sophora genus, have demonstrated notable anti-MRSA activity.[2] This document outlines standardized methods for determining the antimicrobial susceptibility of MRSA to these compounds, providing a framework for their evaluation as potential therapeutic agents. The primary mechanisms of MRSA resistance to most antibiotics include biofilm formation and the presence of penicillin-binding proteins (PBPs).[3]

Quantitative Data Summary



The following tables summarize the reported minimum inhibitory concentrations (MICs) of Sophoraflavanone G and B against various MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G (SFG) against MRSA

MRSA Strains	MIC Range (μg/mL)	Reference
27 clinical isolates	3.13 - 6.25	[4]
USA300	3.9	[5]
ATCC 29213 (MSSA)	3.9	[5]
ATCC 25923 (MSSA)	3.9	[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B (SFB) against S. aureus

S. aureus Strains	MIC Range (μg/mL)	Reference
7 clinical isolates (including MRSA)	15.6 - 31.25	[6][7]

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[8]

Materials:

- Sophoraflavanone H (or G/B as a reference) stock solution (e.g., 1 mg/mL in DMSO)
- Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA testing[9]



- MRSA isolate(s)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C ± 2°C)[10]

Procedure:

- Inoculum Preparation:
 - Culture MRSA overnight on a Mueller-Hinton Agar (MHA) plate.
 - Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5
 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
- Serial Dilution:
 - Add 100 μL of MHB to all wells of a 96-well plate.
 - $\circ~$ Add 100 μL of the Sophoraflavanone stock solution to the first well of each row to be tested.
 - \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.
- Inoculation:
 - Add 100 μL of the prepared MRSA inoculum to each well.
 - Include a positive control (MRSA in MHB without the compound) and a negative control (MHB only).
- Incubation:



- Incubate the plate at 33-35°C for 24 hours.[10] Slower growing, heteroresistant strains may not be detected at temperatures above 35°C.[11]
- · Result Interpretation:
 - The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

- Results from the MIC assay
- Mueller-Hinton Agar (MHA) plates
- · Sterile pipette tips and pipettes
- Incubator (37°C)

Procedure:

- From the wells of the MIC plate that show no visible growth, take a 10 μL aliquot.
- Spot-plate the aliquot onto an MHA plate.
- Incubate the MHA plate at 37°C for 24 hours.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterium.



Materials:

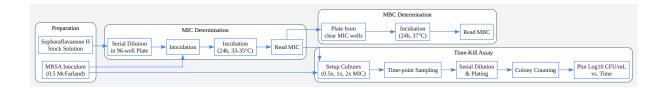
- Sophoraflavanone H (or G/B)
- MRSA inoculum prepared as in the MIC protocol
- MHB
- Sterile culture tubes or a 96-well plate
- Sterile saline for dilutions
- MHA plates
- Incubator (37°C)

Procedure:

- Prepare tubes or wells containing MHB with the Sophoraflavanone at concentrations of 0.5x MIC, 1x MIC, and 2x MIC.[5]
- Inoculate each tube/well with the MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control without the compound.
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[5]
- Perform serial ten-fold dilutions in sterile saline.
- Plate a known volume of each dilution onto MHA plates.
- Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL.
- Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]



Visualizations Experimental Workflow



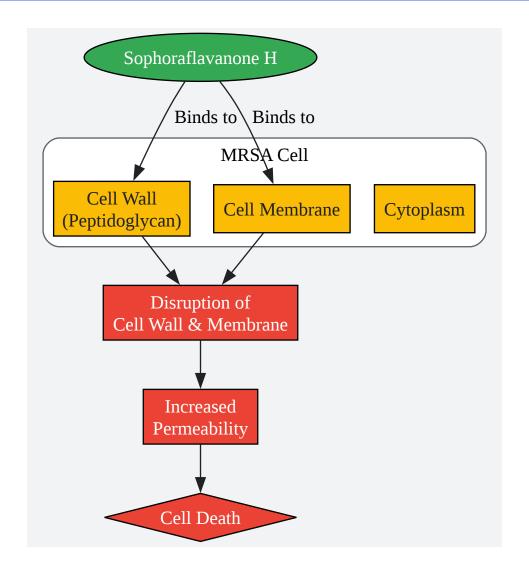
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Caption: Workflow for Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action

Studies on Sophoraflavanone G and B suggest that their primary mechanism of action involves the disruption of the bacterial cell wall and membrane.[5] This leads to increased membrane permeability and ultimately cell death.





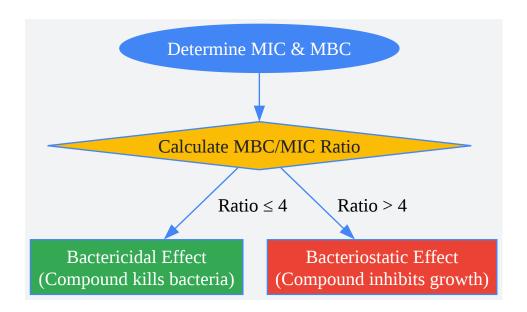
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Caption: Proposed Mechanism of **Sophoraflavanone H** against MRSA.

Interpretation of Results

The relationship between MIC and MBC values is crucial for classifying the antimicrobial effect of a compound.





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Caption: Logical Flow for Interpreting MIC and MBC Results.

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